4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate
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Overview
Description
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an anilino group, an oxoacetyl group, and a hydrazono group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate typically involves the condensation of an anilino(oxo)acetyl derivative with a hydrazono compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent control over reaction parameters to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The hydrazono group is believed to play a crucial role in this interaction, forming stable complexes with the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-ethoxybenzoate
- 4-({[anilino(oxo)acetyl]hydrazono}methyl)benzoic acid
- Methyl 4-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)benzoate
Uniqueness
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both anilino and hydrazono groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
767335-83-1 |
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Molecular Formula |
C26H25N3O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-3-33-21-13-11-19(12-14-21)26(32)35-22-15-10-18(16-23(22)34-4-2)17-27-29-25(31)24(30)28-20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3,(H,28,30)(H,29,31)/b27-17+ |
InChI Key |
DJZJNFPYQRZUPT-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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